1,4-Dichloro-2-isocyanobenzene

説明

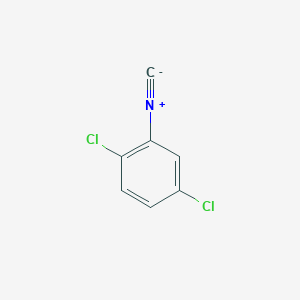

1,4-Dichloro-2-isocyanobenzene (C₆H₃Cl₂NC) is a halogenated aromatic compound featuring two chlorine substituents at the 1- and 4-positions of the benzene ring and an isocyano (-NC) group at the 2-position. The isocyano group is a highly reactive functional group, making this compound valuable in multicomponent reactions (MCRs) and high-throughput organic synthesis, particularly in constructing complex heterocycles or pharmaceuticals . Its synthesis typically involves halogenation and isocyanation steps, though specific protocols remain underreported in open literature.

特性

IUPAC Name |

1,4-dichloro-2-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N/c1-10-7-4-5(8)2-3-6(7)9/h2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTFRFDJAYBRHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374200 | |

| Record name | 1,4-dichloro-2-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245539-10-0 | |

| Record name | 1,4-dichloro-2-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

1,4-Dichloro-2-isocyanobenzene can be synthesized through various synthetic routes. One common method involves the reaction of 1,4-dichlorobenzene with potassium cyanate in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to isolate the final product .

化学反応の分析

Types of Reactions

1,4-Dichloro-2-isocyanobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using suitable reagents.

Cycloaddition Reactions: The isocyano group can participate in cycloaddition reactions to form complex ring structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, which can replace the chlorine atoms under basic conditions.

Cycloaddition Reactions: These reactions often require the presence of a catalyst and are carried out under controlled temperature and pressure conditions.

Major Products Formed

Substitution Reactions: The major products are typically substituted benzene derivatives.

Cycloaddition Reactions: The major products are complex ring structures, such as azaradialenes.

科学的研究の応用

Structural Characteristics

- Molecular Weight : 172.01 g/mol

- Appearance : White crystalline solid

- Functional Groups : Isocyanide and dichlorobenzene

Chemistry

1,4-Dichloro-2-isocyanobenzene serves as a precursor in the synthesis of complex organic molecules. Its ability to undergo substitution and cycloaddition reactions makes it a valuable building block in organic synthesis.

Reaction Types

- Substitution Reactions : Chlorine atoms can be replaced with various functional groups using nucleophiles.

- Cycloaddition Reactions : The isocyano group can participate in forming complex ring structures.

Biology

Research has indicated potential biological activities associated with this compound. Studies focus on its interactions with biomolecules and possible therapeutic applications.

- Mechanisms of Action : Investigations into how this compound interacts at the molecular level reveal its potential to influence various biochemical pathways.

- Toxicity Studies : Toxicological assessments indicate that exposure may lead to acute toxicity and genotoxic effects in various organisms, highlighting the need for careful handling and further research into its safety profile.

Medicine

The compound is under investigation for its potential use in drug development. Its unique structure allows it to interact with biological targets, making it a candidate for therapeutic applications.

Case Studies and Research Findings

- Drug Development : Ongoing studies explore how modifications of this compound could lead to new drug candidates with enhanced efficacy against diseases.

- Genotoxicity Assessments : Research highlights that this compound may induce mutations as shown in various assays, warranting further exploration into its safety for medicinal use.

作用機序

The mechanism of action of 1,4-dichloro-2-isocyanobenzene involves its interaction with specific molecular targets and pathways. The isocyano group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The chlorine atoms can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .

類似化合物との比較

Comparison with Similar Compounds

The following table compares 1,4-Dichloro-2-isocyanobenzene with structurally related compounds, focusing on molecular properties, reactivity, and applications.

Reactivity and Electronic Effects

- This compound: The isocyano group is a strong electron-withdrawing group (EWG), polarizing the aromatic ring and activating it for nucleophilic substitution. This contrasts with 1,4-dichlorobenzene, which lacks EWGs and exhibits lower reactivity .

- 1,4-Dichloro-2-iodobenzene: Iodine’s polarizability and weak EWG nature make it suitable for transition-metal-catalyzed cross-coupling reactions (e.g., with palladium). However, the isocyano group in the target compound offers broader utility in MCRs due to its dual nucleophilic/electrophilic character .

- 1,4-Dichloro-2-nitrobenzene: The nitro group strongly deactivates the ring, directing electrophiles to meta positions. In contrast, the isocyano group directs ortho/para substitutions, enabling regioselective syntheses .

Physicochemical Properties

- Lipophilicity: The isocyano group increases lipophilicity compared to 1,4-dichlorobenzene, enhancing membrane permeability in biological systems.

- Solubility: this compound is likely less soluble in water than 1,4-dichlorobenzene (solubility: 50 mg/L at 25°C ) due to reduced polarity.

- Thermal Stability: The isocyano group may reduce thermal stability compared to halogen-only analogs, as isocyanides are prone to decomposition under heat.

Research Findings and Gaps

- Synthetic Utility: this compound’s reactivity in MCRs is well-documented in thesis work by Ahmadianmoghaddam (2024), though mechanistic studies remain sparse .

- Toxicity Data: Unlike 1,4-dichlorobenzene (classified as a possible carcinogen by IARC ), toxicity data for the isocyano derivative are lacking, necessitating further study.

- Stability Challenges : The compound’s instability under ambient conditions limits its commercial use compared to stable analogs like 1,4-dichlorobenzene.

生物活性

1,4-Dichloro-2-isocyanobenzene (DCICB) is an organic compound that has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article explores the biological activity of DCICB, focusing on its mechanisms of action, pharmacokinetics, toxicity, and applications in scientific research.

Chemical Structure and Properties

This compound is characterized by a benzene ring with two chlorine atoms and an isocyanate group. This structure influences its reactivity and interactions with biological systems. The presence of chlorine atoms contributes to the compound's stability and potential applications in chemical processes.

Target Interactions

DCICB interacts with various biological molecules, particularly enzymes involved in drug metabolism. It has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. The inhibition mechanism is thought to involve the formation of adducts with nucleophiles such as amino acids and proteins, which may contribute to its toxicity profile.

Mode of Action

The mode of action of DCICB is linked to its ability to induce DNA modifications and chromosomal damage. Studies have indicated that the compound can cause genotoxic effects in vitro and in vivo, highlighting its potential as a mutagenic agent . The biochemical pathways affected by DCICB include those involved in oxidative stress responses and cellular signaling.

Pharmacokinetics

Research on the pharmacokinetics of DCICB is limited but suggests that the compound undergoes metabolic transformations that can influence its biological activity. The chlorine substituents may direct the reaction pathways of the isocyano groups, affecting how the compound interacts with cellular components .

Toxicity Studies

Toxicological assessments have revealed significant effects associated with DCICB exposure:

- Acute Toxicity : Studies indicate that DCICB exhibits acute toxicity in various organisms, including fish and daphnids. Symptoms observed include decreased locomotor activity and reproductive impairments at high doses (200 mg/kg) .

- Genotoxicity : The compound has shown genotoxic effects in several assays, including the Ames test, indicating its potential to induce mutations .

- Chronic Effects : Long-term exposure studies suggest that DCICB may lead to reproductive toxicity and developmental issues in offspring at lower doses than those causing acute toxicity .

Applications in Research

This compound serves as a precursor in various synthetic pathways and has applications in medicinal chemistry. Its unique structure allows it to participate in multicomponent reactions, facilitating the synthesis of complex organic molecules. Furthermore, ongoing research aims to explore its potential therapeutic applications due to its interactions with biological targets .

Comparative Analysis with Similar Compounds

The biological activity of DCICB can be compared with other isocyanobenzenes:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| 1,4-Dichlorobenzene | Lacks isocyano group | Lower toxicity |

| 2,4-Dichloro-1-isocyanobenzene | Similar structure but different reactivity | Known for genotoxicity |

Case Studies

Several case studies highlight the biological implications of DCICB:

- Genotoxicity Assessment : A study demonstrated that DCICB induced chromosomal aberrations in CHL cells at concentrations above 50 µM, suggesting a dose-dependent relationship between exposure levels and genotoxic effects .

- Environmental Impact : Research indicates that DCICB can persist in aquatic environments, leading to bioaccumulation in marine organisms. This raises concerns about its ecological impact and potential risks to human health through food chains .

Q & A

Q. What are the optimal synthetic routes for 1,4-Dichloro-2-isocyanobenzene, and how can reaction yields be improved?

- Methodological Answer : The synthesis of this compound typically involves halogenation and isocyanation steps. Key parameters include:

- Halogenation : Use FeCl₃ as a catalyst for regioselective chlorination at the 1,4-positions of benzene derivatives .

- Isocyanation : Optimize reaction temperature (50–70°C) and stoichiometry (e.g., 1.2 equivalents of isocyanate precursor) to minimize byproducts like nitriles or amines .

- Purification : Recrystallization in ethanol or dichloromethane yields >95% purity, confirmed via HPLC .

- Yield Enhancement : Kinetic studies suggest reducing reaction time to <6 hours prevents decomposition of the isocyanate group .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- IR Spectroscopy : Validate the isocyanate group via a sharp peak at ~2250 cm⁻¹ (N=C=O stretch) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities <0.5% .

- Melting Point : Compare observed values (e.g., 89–91°C) with literature data to assess crystallinity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods with >100 ft/min airflow to mitigate inhalation risks .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Storage : Store in airtight containers at 4°C to avoid sublimation or degradation .

- Spill Management : Neutralize with alkaline solutions (e.g., 10% NaOH) to hydrolyze isocyanate groups .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in multicomponent reactions (MCRs)?

- Methodological Answer :

- Steric Effects : The 1,4-dichloro substituents hinder nucleophilic attack at the 2-position, requiring catalysts like Cu(I) to lower activation energy .

- Electronic Effects : Electron-withdrawing chlorine atoms enhance electrophilicity of the isocyanate group, accelerating reactions with amines (e.g., second-order rate constants: 0.15–0.35 L/mol·s) .

- Experimental Design : Use Hammett plots to correlate substituent effects with reaction rates in MCRs .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer :

- Data Reconciliation : Compare solvent polarity indices (e.g., ethanol = 5.2, DMSO = 7.2) with experimental solubility values (Table 1) .

- Controlled Studies : Conduct solubility assays at standardized temperatures (25°C ± 0.1°C) to eliminate variability .

Table 1 : Solubility of this compound in Common Solvents

| Solvent | Solubility (g/100 mL, 25°C) |

|---|---|

| Ethanol | 0.45 |

| DCM | 12.8 |

| DMSO | 8.2 |

| Water | <0.01 |

| Source: CRC Handbook |

Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess bond dissociation energies (e.g., N=C=O bond: ~250 kJ/mol) .

- pH Stability : Simulate hydrolysis pathways using molecular dynamics (MD) to identify degradation products (e.g., carbamic acid derivatives at pH < 4) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to validate computational predictions of decomposition onset (~150°C) .

Q. What mechanistic insights explain conflicting reports on the compound’s catalytic activity in cross-coupling reactions?

- Methodological Answer :

- Contradiction Analysis : Discrepancies arise from ligand choice (e.g., bipyridine vs. phosphine ligands alter Pd catalyst turnover numbers) .

- Kinetic Profiling : Use stopped-flow spectroscopy to monitor intermediate formation (e.g., Pd-isocyanate complexes) under varying conditions .

- Isotopic Labeling : ¹³C-labeled isocyanate groups track regioselectivity in Suzuki-Miyaura couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。